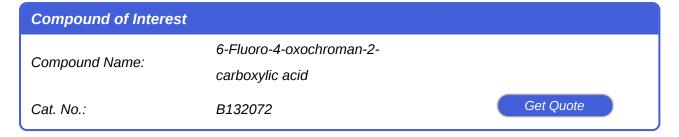


(S)-6-fluoro-4-oxochroman-2-carboxylic acid CAS number

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An In-depth Technical Guide to (S)-6-fluoro-4-oxochroman-2-carboxylic acid

This technical guide provides a comprehensive overview of (S)-6-fluoro-4-oxochroman-2-carboxylic acid, a key chiral building block in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Chemical Identity and Properties

(S)-6-fluoro-4-oxochroman-2-carboxylic acid is a fluorinated chromanone derivative. Its stereospecific configuration is crucial for its application in the synthesis of pharmacologically active molecules.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	118803-69-3[1]
Chemical Name	(S)-6-fluoro-4-oxochroman-2-carboxylic acid
Molecular Formula	C ₁₀ H ₇ FO ₄ [2][3]
Molecular Weight	210.16 g/mol [2][3]

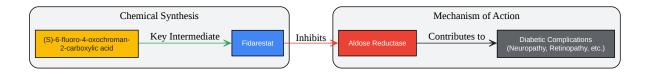


Table 2: Physicochemical Properties

Property	Value	Source
Physical Form	Solid	[4]
Melting Point	257-259 °C (for the related 6- Fluorochromone-2-carboxylic acid)	
Purity	Typically >97%	[4]

Role in Drug Development

(S)-6-fluoro-4-oxochroman-2-carboxylic acid is a pivotal intermediate in the synthesis of Fidarestat.[2][3] Fidarestat is an aldose reductase inhibitor that has been investigated for the treatment of diabetic complications.[2][3] Aldose reductase is an enzyme in the polyol pathway, which is implicated in the pathogenesis of secondary complications of diabetes, such as neuropathy, nephropathy, and retinopathy.



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Caption: Synthesis of Fidarestat and its mechanism of action.

Synthesis and Resolution

The synthesis of **6-fluoro-4-oxochroman-2-carboxylic acid** can be achieved from p-fluorophenol.[5] For the production of the optically pure (S)-enantiomer, enzymatic resolution has been explored as a more efficient and environmentally friendly alternative to chemical resolution methods.[6]



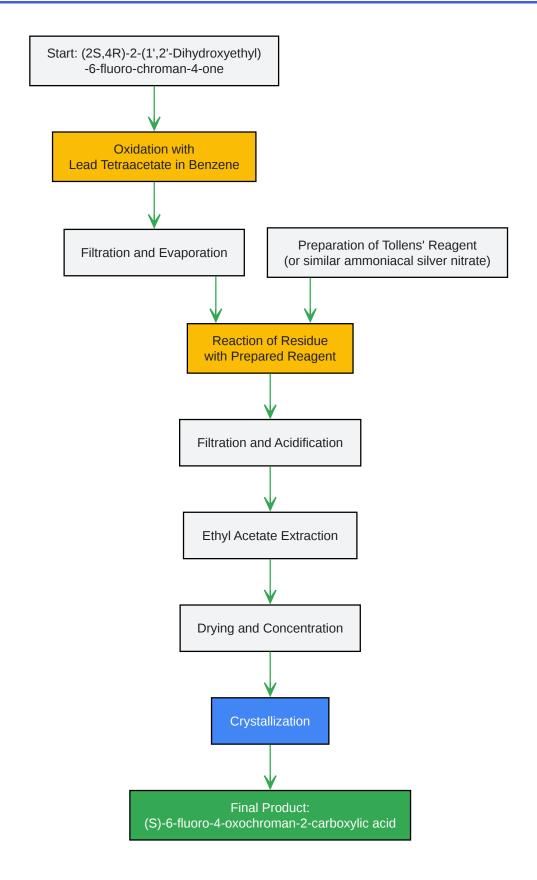
General Synthesis Protocol

A reported synthesis involves the oxidation of (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one.[2]

Experimental Protocol:

- To a stirred solution of (2S,4R)-2-(1',2'-Dihydroxyethyl)-6-fluoro-chroman-4-one (10.7 g, 0.05 mol) in 300 ml of anhydrous benzene at room temperature, add lead tetraacetate (22.2 g, 0.05 mol).
- After 30 minutes, filter the solution and evaporate the filtrate in a vacuum to obtain a residue.
- Prepare a separate solution by adding 5% aqueous sodium hydroxide (120 ml, 0.16 mol) to a 2% aqueous silver nitrate solution (651 ml, 0.07 mol), which will generate a black precipitate.
- To this stirred solution at room temperature, add 4% ammonia water (520 ml, 0.16 mol) dropwise over 5 minutes until the black precipitate disappears.
- Dissolve the residue from step 2 in a small amount of THF and add it to the stirred solution from step 4 at 323–333 K.
- After 10 minutes, filter the solution and wash the precipitate with water.
- Acidify the filtrate to pH 1 with 6 N aqueous hydrochloric acid and then extract with ethyl acetate.
- Dry the organic extracts with MgSO₄ and concentrate under reduced pressure.
- Mix the resulting residue with a mixture of ethanol and water to crystallize the product, yielding 8.7 g (83%) of **6-Fluoro-4-oxochroman-2-carboxylic acid**.[2]





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Caption: General synthesis workflow for the target compound.



Enzymatic Resolution

An enzymatic resolution method has been developed using two esterases, EstS and EstR, from Geobacillus thermocatenulatus.[6] This process utilizes racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) as the substrate in an aqueous-toluene biphasic system.[6] This method offers a more sustainable approach to producing the enantiomerically pure (S) and (R) forms of 6-fluoro-chroman-2-carboxylic acid.[6]

Crystallographic Data

The crystal structure of **6-fluoro-4-oxochroman-2-carboxylic acid** has been determined by single-crystal X-ray diffraction.[2][3]

Table 3: Crystal Data and Structure Refinement

Parameter	Value
Crystal System	Orthorhombic[2][3]
Space Group	P212121
a (Å)	5.3472 (11)[2][3]
b (Å)	12.748 (3)[2][3]
c (Å)	12.785 (3)[2][3]
Volume (ų)	871.5 (3)[2][3]
Z	4[2][3]
Temperature (K)	113[2][3]
Radiation	Mo Kα[2][3]
R-factor	0.027[2][3]
wR-factor	0.073[2][3]

The dihydropyranone ring adopts an envelope conformation with the asymmetric carbon atom at the flap position.[2][3] In the crystal structure, molecules are linked into zigzag chains by O— $H\cdots O$ hydrogen bonds and C— $H\cdots \pi$ interactions.[2][3]



Applications and Future Perspectives

The primary application of (S)-**6-fluoro-4-oxochroman-2-carboxylic acid** lies in its role as a crucial intermediate for pharmaceuticals, most notably for aldose reductase inhibitors like Fidarestat. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.

Beyond its current applications, this compound and its derivatives could be explored for the development of new therapeutic agents targeting other enzymes or receptors where the chromanone scaffold is beneficial. Its utility may also extend to the synthesis of agrochemicals and advanced materials, leveraging the reactive sites offered by the fluorine atom and the carboxylic acid group.[7]

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